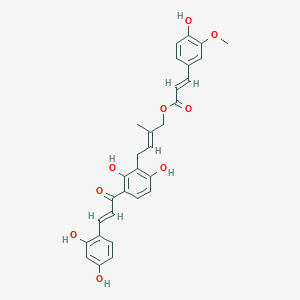
isogemichalcone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isogemichalcone C is a naturally occurring compound found in the plant Broussonetia papyrifera. It belongs to the class of chalcones, which are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system . The molecular formula of this compound is C30H28O9, and it has a molecular weight of 532.53792 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isogemichalcone C involves a convergent strategy that includes key reactions such as Claisen–Schmidt condensation, Mitsunobu reaction, and vinyl/benzyl Stille coupling . This synthetic approach allows for the preparation of this compound in less than 10 steps with an overall yield of 6–8% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of efficient and scalable reactions such as Claisen–Schmidt condensation and Stille coupling makes it feasible for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Isogemichalcone C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chalcones.
Substitution: Halogenated chalcones and other substituted derivatives.
Scientific Research Applications
Isogemichalcone C has various scientific research applications, including:
Mechanism of Action
The mechanism of action of Isogemichalcone C involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of aromatase, an enzyme involved in the biosynthesis of estrogens . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of androgens to estrogens.
Comparison with Similar Compounds
Similar Compounds
- Morachalcone A
- Isogemichalcone B
Comparison
Isogemichalcone C is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and a methoxy group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds like Morachalcone A and Isogemichalcone B .
Properties
Molecular Formula |
C30H28O9 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
[(E)-4-[3-[(E)-3-(2,4-dihydroxyphenyl)prop-2-enoyl]-2,6-dihydroxyphenyl]-2-methylbut-2-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H28O9/c1-18(17-39-29(36)14-5-19-4-11-26(34)28(15-19)38-2)3-9-22-25(33)13-10-23(30(22)37)24(32)12-7-20-6-8-21(31)16-27(20)35/h3-8,10-16,31,33-35,37H,9,17H2,1-2H3/b12-7+,14-5+,18-3+ |
InChI Key |
OFKHJNZDWNKYOY-MNYVGDBSSA-N |
Isomeric SMILES |
C/C(=C\CC1=C(C=CC(=C1O)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)/COC(=O)/C=C/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)COC(=O)C=CC3=CC(=C(C=C3)O)OC |
Synonyms |
isogemichalcone C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















